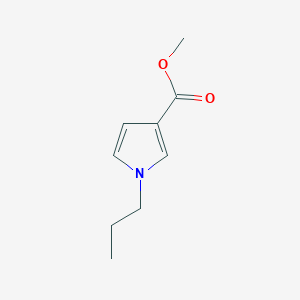![molecular formula C11H11ClN2O4 B15059167 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as glyoxylic acid, under acidic conditions. This reaction forms the benzimidazole core structure.
Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate.
Hydrolysis and Acidification: The ester group is then hydrolyzed to form the carboxylic acid, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl bromoacetate in the presence of potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can also interact with nucleic acids and proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetic acid: Similar structure but lacks the additional carboxylic acid group.
2-(2-Carboxyethyl)-1H-benzo[d]imidazole: Similar structure but without the hydrochloride salt form.
5-Carboxy-2-(2-carboxyethyl)-1H-benzo[d]imidazole: Similar structure with an additional carboxylic acid group.
Uniqueness
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is unique due to the presence of both carboxyethyl and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. The hydrochloride salt form also improves its solubility and stability, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C11H11ClN2O4 |
|---|---|
Molekulargewicht |
270.67 g/mol |
IUPAC-Name |
2-(2-carboxyethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O4.ClH/c14-10(15)4-3-9-12-7-2-1-6(11(16)17)5-8(7)13-9;/h1-2,5H,3-4H2,(H,12,13)(H,14,15)(H,16,17);1H |
InChI-Schlüssel |
YJUNXLUHYPFWEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)
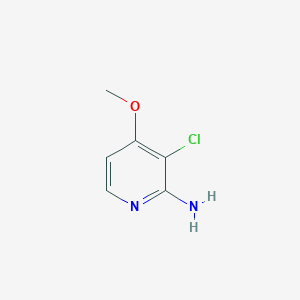

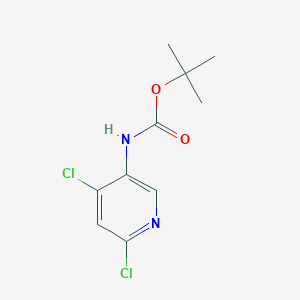
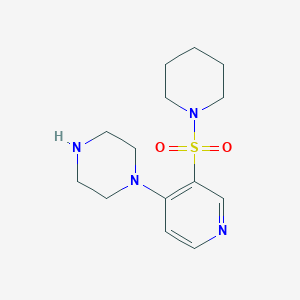
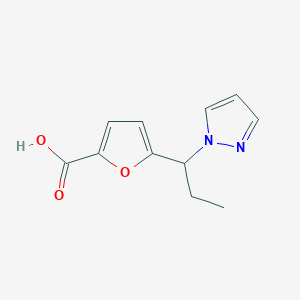

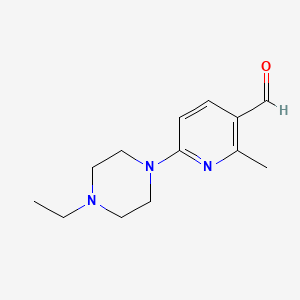

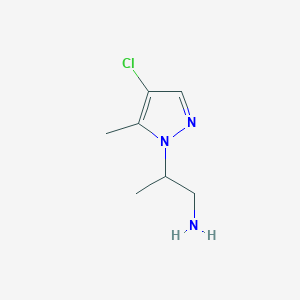

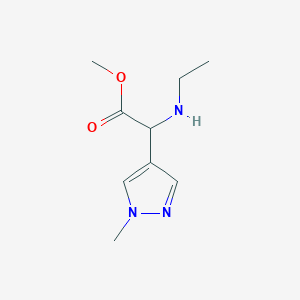
![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
